molecular formula C14H21NO4 B11950374 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

Cat. No.: B11950374
M. Wt: 267.32 g/mol
InChI Key: MZMNPNUCPTYRFH-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with 2,4-dimethyl groups, a tert-butoxycarbonyl (Boc) group at position 5, and a propanoic acid chain at position 3 (Figure 1). The Boc group is widely used in organic synthesis as a protective moiety for amines, enhancing stability and solubility in non-polar solvents .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

3-[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C14H21NO4/c1-8-10(6-7-11(16)17)9(2)15-12(8)13(18)19-14(3,4)5/h15H,6-7H2,1-5H3,(H,16,17)

InChI Key

MZMNPNUCPTYRFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C to ensure complete protection.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of microreactors also enables precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid primarily involves the Boc group, which protects the amine group during chemical reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

3-(5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid
  • Structure : Replaces the Boc group with an ethoxycarbonyl moiety.
  • Key Differences :
    • Solubility : The ethoxy group is less hydrophobic than tert-butoxy, improving water solubility but reducing lipid membrane permeability .
    • Synthetic Flexibility : Ethoxycarbonyl is easier to hydrolyze under mild basic conditions, whereas Boc removal requires strong acids (e.g., TFA) .
  • Molecular Formula: C₁₁H₁₅NO₄ vs. C₁₄H₂₁NO₄ for the Boc analog .
3-[5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic Acid
  • Structure: Features aminomethyl and carboxymethyl groups instead of methyl and Boc substituents.
  • Key Differences: Acidity: Additional carboxylic acid groups increase polarity and acidity (pKa ~2–3), influencing metal-binding capabilities . Biological Activity: The aminomethyl group may enable conjugation with targeting moieties in prodrug designs .

Heterocyclic Core Modifications

3-(4-(4-Fluorophenyl)-5-(Boc-amino)-1-methyl-1H-pyrazol-3-yl)propanoic Acid
  • Structure : Replaces pyrrole with a pyrazole ring and introduces a 4-fluorophenyl group.
  • Key Differences :
    • Electronic Effects : Pyrazole’s two adjacent nitrogen atoms increase electron deficiency, altering reactivity in nucleophilic substitutions .
    • Bioactivity : Fluorophenyl groups enhance metabolic stability and receptor binding affinity in kinase inhibitors .
3-[2-Carboxyethyl]-1H-indole-2-carboxylic Acid
  • Structure : Substitutes pyrrole with indole , adding fused benzene and carboxylic acid groups.
  • Key Differences :
    • Aromaticity : Indole’s extended π-system improves fluorescence properties, useful in imaging probes .
    • Pharmacokinetics : Indole derivatives often exhibit better blood-brain barrier penetration .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (Boc-pyrrole) C₁₄H₂₁NO₄ 267.33 2,4-dimethyl; 5-Boc; 3-propanoic acid
Ethoxycarbonyl Analog C₁₁H₁₅NO₄ 225.24 2,4-dimethyl; 5-ethoxycarbonyl
Pyrazole-Fluorophenyl Analog C₁₈H₂₁FN₂O₄ 348.37 4-fluorophenyl; 5-Boc; 1-methyl
Indole Derivative C₁₃H₁₃NO₄ 247.25 Indole core; 2-carboxylic acid

Biological Activity

3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, also known by its CAS number 528894-85-1, is a compound that belongs to the class of β-amino acid derivatives. This compound has garnered attention due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula for this compound is C₁₂H₁₇NO₄, with a molecular weight of 239.27 g/mol. The structure features a pyrrole ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety.

Antiviral Activity

Research indicates that compounds containing β-amino acid moieties can exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against various viruses.

  • Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication or interfere with viral entry into host cells.
  • Case Study : In a study by Venepally et al., hybrid molecules combining heterocycles and fatty acids demonstrated notable antiviral effects against tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .
CompoundVirus TargetedActivityReference
A-192558TMV56.8% curative activity
Compound 5HSV-1Highest anti-HSV-1 activity

Antibacterial Activity

The antibacterial potential of β-amino acid derivatives has also been explored. The structural features of these compounds contribute to their interaction with bacterial cell membranes and metabolic pathways.

  • Inhibition Studies : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria.
  • Findings : Certain derivatives showed promising Minimum Inhibitory Concentration (MIC) values against strains like E. coli and P. aeruginosa .
CompoundBacterial StrainMIC (µg/mL)Reference
Compound XE. coli32
Compound YP. aeruginosa16

Anticancer Activity

The anticancer properties of this compound class are particularly noteworthy due to their ability to induce apoptosis in cancer cells.

  • Mechanism : The presence of the pyrrole ring is believed to enhance the interaction with cellular targets involved in cancer progression.
  • Research Findings : Studies have indicated that certain pyrrole derivatives exhibit antiproliferative effects on glioma cell lines, suggesting potential applications in cancer therapy .
CompoundCancer Cell LineIC50 (µM)Reference
Compound AGlioma (C6 rat)10
Compound BBreast Cancer15

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